(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine compound with a unique structure that includes a dihydrobenzo[B]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the Dihydrobenzo[B]furan Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The chiral center at the 3-position can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones or oxides.
Reduction: Reduced amine derivatives.
Substitution: N-alkylated, N-acylated, or N-sulfonylated derivatives.
Scientific Research Applications
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Unique due to its chiral center and dihydrobenzo[B]furan ring.
Benzofuran Derivatives: Similar in structure but may lack the chiral center or specific substituents.
Phenethylamines: Share the amine group but differ in the aromatic ring structure.
Uniqueness
This compound is unique due to its combination of a chiral center and a dihydrobenzo[B]furan ring, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R)-7-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-4-3-5-9-10(12)6-13-11(8)9/h3-5,7,10H,6,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
LFDJLWXRUOQGOE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C1=CC=CC2=C1OC[C@@H]2N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.